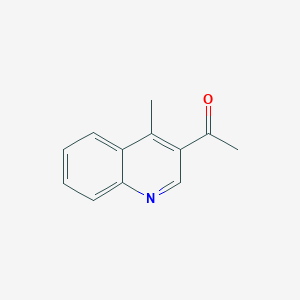![molecular formula C8H3Cl4F2NOS B14424474 {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride CAS No. 81700-73-4](/img/structure/B14424474.png)
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes halogenation and subsequent functional group modifications . The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
化学反応の分析
Types of Reactions
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways . The presence of halogen atoms can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl chloride
- {[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl bromide
Uniqueness
{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
81700-73-4 |
|---|---|
分子式 |
C8H3Cl4F2NOS |
分子量 |
341.0 g/mol |
IUPAC名 |
N-[dichloro(fluoro)methyl]sulfanyl-N-(3,5-dichlorophenyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H3Cl4F2NOS/c9-4-1-5(10)3-6(2-4)15(7(13)16)17-8(11,12)14/h1-3H |
InChIキー |
CSJOKRVEAULYAD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)N(C(=O)F)SC(F)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)


![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
![N-{[3-(Ethenesulfonyl)propanamido]methyl}prop-2-enamide](/img/structure/B14424415.png)

![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)





![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)

